molecular formula C19H14F3NO B1644825 2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline CAS No. 904253-69-6

2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline

Cat. No.: B1644825
CAS No.: 904253-69-6
M. Wt: 329.3 g/mol
InChI Key: SHPKCCVIJLYQFA-UHFFFAOYSA-N
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Description

“2-([1,1’-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline” is a compound that contains a trifluoromethyl group . Trifluoromethyl groups are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

A new process for the synthesis of 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl (TFMB) comprising three steps has been industrially developed . The first step is the homocoupling of the Grignard reagent derived from 1-chloro-2-(trifluoromethyl)benzene with iron chloride (III) in the presence of an oxidizing agent to afford 2,2′-bis(trifluoromethyl)biphenyl .


Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is one of the most important motifs in the structure of “2-([1,1’-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline”.


Chemical Reactions Analysis

The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .

Scientific Research Applications

Chemical Synthesis and Modification

Research has demonstrated the utility of related compounds in chemical synthesis, particularly in introducing functional groups and facilitating chemical transformations. For instance, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) under certain conditions can lead to the introduction of a hydroxy group at the para position or N-iodophenylation, depending on the nature of the acyl and phenyl groups involved, highlighting the flexibility in synthesizing derivatives for further applications (Itoh et al., 2002).

Organic Electronics and Material Science

A novel class of emitting amorphous molecular materials with desired bipolar characteristics has been developed for use in organic electroluminescent (EL) devices, including those emitting multicolor light. These materials are characterized by intense fluorescence emission and high glass-transition temperatures, making them suitable for high-performance EL devices (Doi et al., 2003).

Corrosion Inhibition

Newly synthesized compounds have shown effectiveness as corrosion inhibitors on mild steel surfaces in acidic environments. This application is particularly relevant in industrial settings where corrosion resistance is critical. The efficiency of these inhibitors is attributed to their adsorption on metal surfaces, highlighting the potential of these compounds in protective coatings (Daoud et al., 2014).

Fluorescence and Sensing Applications

The derivatives of 2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline have been explored for their fluorescent properties, making them suitable for sensing applications. For example, anthracene- and pyrene-bearing imidazoles synthesized using these compounds have been designed as efficient chemosensors for aluminum ions in living cells, demonstrating their utility in biological and environmental monitoring (Shree et al., 2019).

Future Directions

The trifluoromethyl group has attracted more and more attention, and many trifluoromethylated compounds have been found to possess special activities . Therefore, the future directions of “2-([1,1’-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline” could be in the development of new pharmaceuticals, agrochemicals, and materials .

Properties

IUPAC Name

2-(4-phenylphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO/c20-19(21,22)15-8-11-18(17(23)12-15)24-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPKCCVIJLYQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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